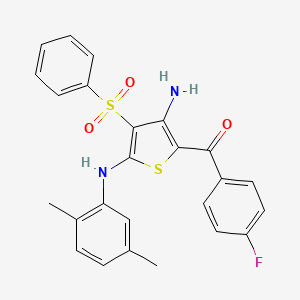

3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Description

3-(Benzenesulfonyl)-N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a thiophene-based diamino derivative featuring three distinct substituents: a benzenesulfonyl group at position 3, a 4-fluorobenzoyl moiety at position 5, and a 2,5-dimethylphenyl group at the N2 position. The thiophene core provides a planar aromatic scaffold, while the substituents introduce steric bulk, electron-withdrawing (sulfonyl, fluorobenzoyl), and electron-donating (dimethylphenyl) effects.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-15-8-9-16(2)20(14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-10-12-18(26)13-11-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXSITRSDGMZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the amino and sulfonyl groups. The final step often involves the addition of the fluorophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale would require careful consideration of factors such as reaction time, temperature, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic properties.

Industry

In industry, 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE can be used in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials, making them more durable or efficient.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are best represented by 1,2,4-triazole derivatives and hydrazinecarbothioamides synthesized in . Key comparisons include:

Core Heterocyclic Structure

- Target Compound : Thiophene-2,4-diamine core.

- The thiophene ring confers aromaticity and moderate electron-richness, enabling π-π stacking interactions. The 2,4-diamine groups offer hydrogen-bonding sites.

- Triazoles [7–9] : 1,2,4-Triazole core.

Functional Groups and Substituents

Data Table: Structural and Spectral Comparison

| Parameter | Target Compound | 1,2,4-Triazoles [7–9] | Hydrazinecarbothioamides [4–6] |

|---|---|---|---|

| Core Structure | Thiophene-2,4-diamine | 1,2,4-Triazole | Hydrazinecarbothioamide |

| Key IR Bands (cm⁻¹) | C=O (~1660), S=O (~1150–1300) | C=S (1247–1255), NH (3278–3414) | C=S (1243–1258), C=O (1663–1682) |

| Synthetic Route | Not specified in evidence | Cyclization of [4–6] + S-alkylation | Condensation of hydrazides + isothiocyanate |

| Substituent Effects | Mixed electronic (donor/acceptor) | Strong electron-withdrawing (sulfonyl) | Electron-withdrawing (fluorine, sulfonyl) |

Research Findings and Limitations

- The absence of C=O in triazoles [7–9] versus its presence in the target compound may lead to divergent binding modes (e.g., hydrogen bonding vs. hydrophobic interactions).

- Limitations : Direct biological or thermodynamic data for the target compound are absent in the provided evidence. Further studies comparing cytotoxicity, solubility, and binding affinity are needed.

Biological Activity

3-(Benzenesulfonyl)-N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural features. The presence of specific functional groups can enhance or inhibit biological activity. The compound contains a thiophene ring, which is a crucial pharmacophore in medicinal chemistry. Its structure allows for modifications that can optimize its interaction with biological targets.

Key Structural Features

- Thiophene Ring : Enhances drug-receptor interaction.

- Substituents : The benzenesulfonyl and fluorobenzoyl groups are essential for modulating activity.

- Dimethylphenyl Group : May influence lipophilicity and metabolic stability.

Anti-inflammatory Activity

Thiophene derivatives have shown significant anti-inflammatory properties. For instance, compounds structurally similar to the one discussed have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 29.2 | Inhibits 5-LOX enzyme |

| Compound B | 6.0 | Blocks mast cell degranulation |

| Compound C | 10 | Reduces IL-8 expression |

The compound's potential to reduce inflammation was observed in various in vitro assays, where it demonstrated a dose-dependent response against inflammatory markers.

Anticancer Activity

Research indicates that thiophene derivatives exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, with specific mechanisms involving the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Induces apoptosis |

| HeLa | 20.5 | Inhibits proliferation |

In a study involving breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicative of significant cytotoxicity, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vivo Studies : A study demonstrated that a related thiophene derivative significantly reduced paw edema in a carrageenan-induced inflammation model, highlighting its in vivo anti-inflammatory efficacy.

- Molecular Docking Studies : Computational analyses showed that the compound effectively binds to key targets involved in inflammation and cancer pathways, supporting its potential therapeutic applications.

- Toxicity Assessments : Cytotoxicity tests on normal cell lines indicated that while the compound is effective against cancer cells, it exhibits minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.